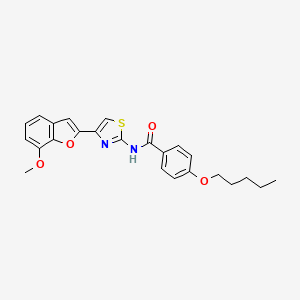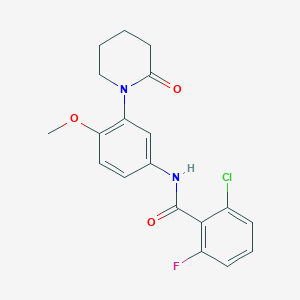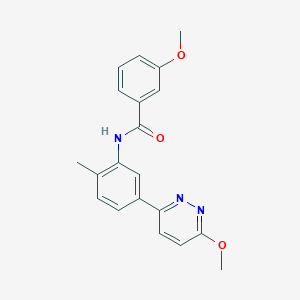![molecular formula C19H16ClFN4O3 B2365354 3-(1-(2-氯-4-氟苯甲酰)哌啶-4-基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 2034225-61-9](/img/structure/B2365354.png)
3-(1-(2-氯-4-氟苯甲酰)哌啶-4-基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮
货号 B2365354
CAS 编号:
2034225-61-9
分子量: 402.81
InChI 键: NDGARQSELBJIAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound . It has a molecular formula of C19H16ClFN4O3 and a molecular weight of 402.81.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another method involved reacting with triflic anhydride, converting the phenolic hydroxyl group into a trifluoromethylsulfonyloxy group, and then coupling with 4-fluorophenylboronic acid .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions .科学研究应用
Application 1: CDK2 Inhibitors
- Summary of the Application : This compound is similar to a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which were designed and synthesized as novel CDK2 targeting compounds .
- Methods of Application : The compounds were synthesized and their growth inhibition properties were tested on three examined cell lines .
- Results or Outcomes : Most of the prepared compounds significantly inhibited the growth of the cell lines. The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Application 2: Multi-Targeted Kinase Inhibitors
- Summary of the Application : This compound is similar to a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which were synthesized as potential multi-targeted kinase inhibitors .
- Methods of Application : The compounds were synthesized and their cytotoxic effects were observed against four different cancer cell lines .
- Results or Outcomes : Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC 50 = 261 nM). It was able to induce cell cycle arrest and apoptosis in HepG2 cells .
Application 3: CDK2 Inhibitors with Thioglycoside Derivatives
- Summary of the Application : This compound is similar to a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, as well as the thioglycoside derivatives (14, 15), which were designed and synthesized as novel CDK2 targeting compounds .
- Methods of Application : The compounds were synthesized and their growth inhibition properties were tested on three examined cell lines .
- Results or Outcomes : Most of the prepared compounds significantly inhibited the growth of the cell lines. Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .
Application 4: Multi-Targeted Kinase Inhibitors with Halogenated Derivatives
- Summary of the Application : This compound is similar to a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which were synthesized as potential multi-targeted kinase inhibitors .
- Methods of Application : The compounds were synthesized and their cytotoxic effects were observed against four different cancer cell lines .
- Results or Outcomes : Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC 50 = 261 nM). It was able to induce cell cycle arrest and apoptosis in HepG2 cells .
Application 5: CDK2 Inhibitors with Thioglycoside Derivatives
- Summary of the Application : This compound is similar to a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, as well as the thioglycoside derivatives (14, 15), which were designed and synthesized as novel CDK2 targeting compounds .
- Methods of Application : The compounds were synthesized and their growth inhibition properties were tested on three examined cell lines .
- Results or Outcomes : Most of the prepared compounds significantly inhibited the growth of the cell lines. Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .
Application 6: Multi-Targeted Kinase Inhibitors with Halogenated Derivatives
- Summary of the Application : This compound is similar to a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which were synthesized as potential multi-targeted kinase inhibitors .
- Methods of Application : The compounds were synthesized and their cytotoxic effects were observed against four different cancer cell lines .
- Results or Outcomes : Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC 50 = 261 nM). It was able to induce cell cycle arrest and apoptosis in HepG2 cells .
未来方向
属性
IUPAC Name |
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3/c20-15-10-11(21)3-4-13(15)17(26)24-8-5-12(6-9-24)25-18(27)14-2-1-7-22-16(14)23-19(25)28/h1-4,7,10,12H,5-6,8-9H2,(H,22,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGARQSELBJIAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别


![1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2365272.png)
![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)
![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)

![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)
![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)
![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2365287.png)
![3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365289.png)
![benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2365291.png)
